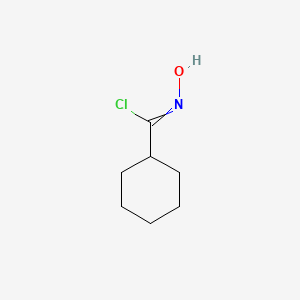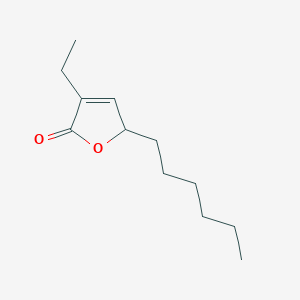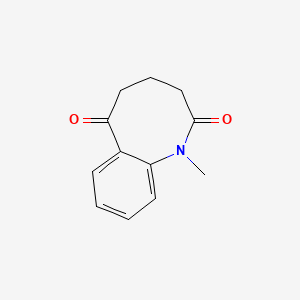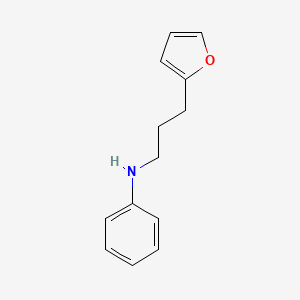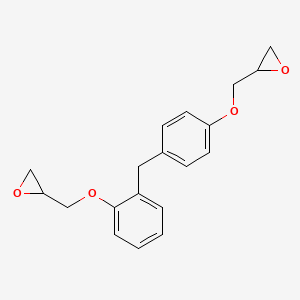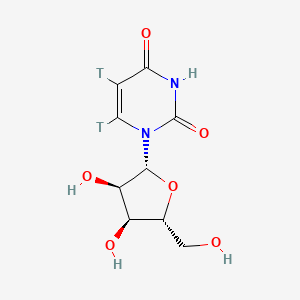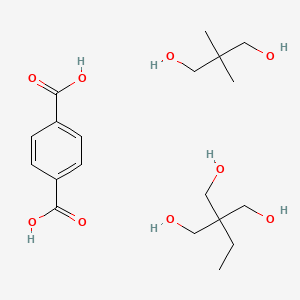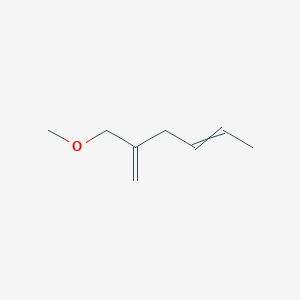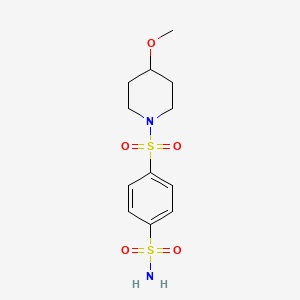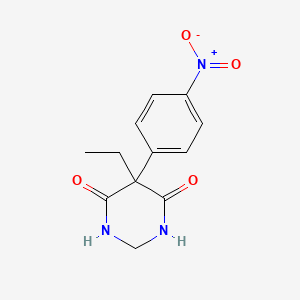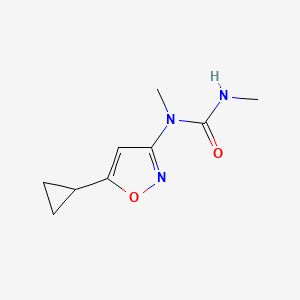![molecular formula C25H28O6 B14628716 4-Oxo-7-[(9-phenoxynonyl)oxy]-4H-1-benzopyran-2-carboxylic acid CAS No. 53873-82-8](/img/structure/B14628716.png)
4-Oxo-7-[(9-phenoxynonyl)oxy]-4H-1-benzopyran-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Oxo-7-((9-phenoxynonyl)oxy)-4H-chromene-2-carboxylic acid is a synthetic organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a chromene core with a carboxylic acid group and a phenoxynonyl ether substituent, which may contribute to its unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-7-((9-phenoxynonyl)oxy)-4H-chromene-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Phenoxynonyl Ether Group: The phenoxynonyl ether group can be introduced via an etherification reaction, where the chromene intermediate is reacted with 9-phenoxynonanol in the presence of a suitable catalyst, such as a strong acid or base.
Industrial Production Methods
Industrial production of 4-Oxo-7-((9-phenoxynonyl)oxy)-4H-chromene-2-carboxylic acid may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Análisis De Reacciones Químicas
Types of Reactions
4-Oxo-7-((9-phenoxynonyl)oxy)-4H-chromene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The phenoxynonyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles such as alkoxides, amines, and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
4-Oxo-7-((9-phenoxynonyl)oxy)-4H-chromene-2-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4-Oxo-7-((9-phenoxynonyl)oxy)-4H-chromene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: It may inhibit key enzymes involved in disease pathways, leading to therapeutic effects.
Receptor Binding: The compound may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.
DNA Interaction: It may interact with DNA, affecting gene expression and cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
4-Oxo-4H-chromene-2-carboxylic acid: Lacks the phenoxynonyl ether group, which may result in different biological activities.
7-Hydroxy-4H-chromene-2-carboxylic acid: Contains a hydroxyl group instead of the phenoxynonyl ether group, leading to different chemical reactivity and biological properties.
4-Oxo-7-((9-phenyl)oxy)-4H-chromene-2-carboxylic acid: Similar structure but with a phenyl group instead of the phenoxynonyl group, which may affect its solubility and biological activity.
Uniqueness
4-Oxo-7-((9-phenoxynonyl)oxy)-4H-chromene-2-carboxylic acid is unique due to the presence of the phenoxynonyl ether group, which may enhance its solubility, stability, and biological activity compared to similar compounds. This structural feature may also contribute to its potential as a versatile building block in organic synthesis and its diverse applications in scientific research.
Propiedades
Número CAS |
53873-82-8 |
|---|---|
Fórmula molecular |
C25H28O6 |
Peso molecular |
424.5 g/mol |
Nombre IUPAC |
4-oxo-7-(9-phenoxynonoxy)chromene-2-carboxylic acid |
InChI |
InChI=1S/C25H28O6/c26-22-18-24(25(27)28)31-23-17-20(13-14-21(22)23)30-16-10-5-3-1-2-4-9-15-29-19-11-7-6-8-12-19/h6-8,11-14,17-18H,1-5,9-10,15-16H2,(H,27,28) |
Clave InChI |
FWRZIXBGCPHRLQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OCCCCCCCCCOC2=CC3=C(C=C2)C(=O)C=C(O3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



